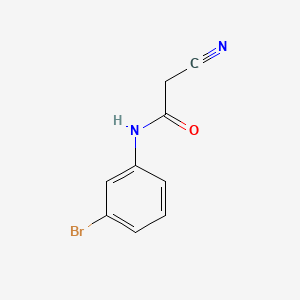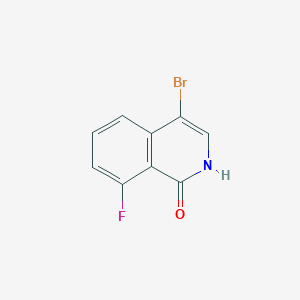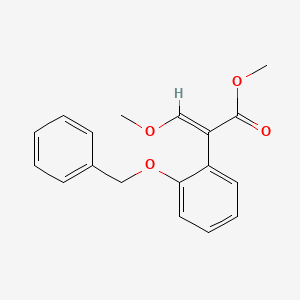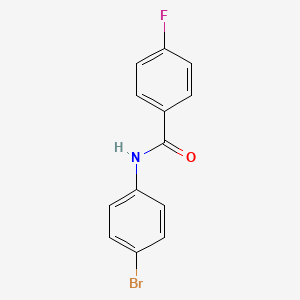![molecular formula C22H17FN2O5S2 B2646919 (3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894687-14-0](/img/structure/B2646919.png)
(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H17FN2O5S2 and its molecular weight is 472.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Triazole Schiff’s Base Derivatives : A study explored the synthesis of new Schiff’s base derivatives, including compounds structurally related to the chemical . These derivatives showed potent inhibitory effects on tyrosinase activity, suggesting their potential in the development of antityrosinase agents (Feng Yu et al., 2015).
Antiviral, Antitubercular, and Anticancer Activities : Another research synthesized novel thiourea derivatives derived from 4-aminobenzohydrazide hydrazones, evaluating their antiviral, antitubercular, and anticancer activities. This indicates the potential use of similar compounds in medical applications (Pelin Çıkla, 2010).
Photodynamic Therapy : A zinc phthalocyanine derivative, structurally akin to the compound , was studied for its potential in photodynamic therapy for cancer treatment. Its high singlet oxygen quantum yield and appropriate photodegradation suggest its suitability for Type II mechanisms in cancer treatment (M. Pişkin et al., 2020).
Asymmetric Hydrogenation : Research on rigid P-chiral phosphine ligands, including those related to the subject compound, demonstrated their utility in the asymmetric hydrogenation of functionalized alkenes. This has implications for pharmaceutical synthesis, particularly in creating chiral pharmaceutical ingredients (T. Imamoto et al., 2012).
Biological and Pharmacological Applications
Anticancer Activity : Several studies have synthesized and evaluated the anticancer activity of similar compounds. For example, Co(II) complexes of certain derivatives demonstrated significant in vitro cytotoxicity against human breast cancer cell lines (Gomathi Vellaiswamy & S. Ramaswamy, 2017). Additionally, various benzimidazole derivatives, structurally related to the chemical, were synthesized and showed notable antitumor activity against different human carcinoma cell lines (Hanan M Refaat, 2010).
Novel Synthesis Routes for Therapeutic Compounds : An efficient synthetic route was developed for novel thienobenzothiazoles, thienobenzothiazepines, and thienobenzothiazines, indicating the potential for creating new therapeutic agents (Wim Van Snick et al., 2013).
Molecular, Electronic, and Spectroscopic Analysis : A study on 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones provided insights into molecular, electronic, and spectroscopic properties relevant to drug development (M. Beytur & Ihsan Avinca, 2021).
Propiedades
IUPAC Name |
(3Z)-3-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O5S2/c23-16-3-1-2-15(8-16)12-25-17-6-7-31-22(17)21(26)20(32(25,27)28)11-24-10-14-4-5-18-19(9-14)30-13-29-18/h1-9,11,24H,10,12-13H2/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXAWOYRJQFKSO-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC=C3C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CN/C=C\3/C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2646838.png)

![2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2646840.png)


![2-Chloro-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2646843.png)
![dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2646846.png)
![(1S,3R)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2646847.png)


![7-(2,4-dichlorophenyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2646856.png)
![5-(Furan-2-yl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2646858.png)
![Ethyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2646859.png)
